Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a halogenated imidazopyridine derivative with the molecular formula C₁₁H₈BrF₃N₂O₂ and a molecular weight of 337.10 g/mol . Its structure features a bromine atom at position 6, a trifluoromethyl (-CF₃) group at position 2, and an ethyl ester at position 3 (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)8-9(11(13,14)15)16-7-4-3-6(12)5-17(7)8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBGMJMHDDKHSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl 2-bromo-2-(trifluoromethyl)acetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, green chemistry approaches, such as metal-free and aqueous synthesis, have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 6th position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Common nucleophiles include amines, thiols, and alkoxides.
Key Reagents and Conditions :
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Amines : Reactions with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 80–110°C .
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Thiols : Requires a base (e.g., K₂CO₃) and catalytic CuI in DMSO at 60°C .
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Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.
Products :
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Amine substitution | Benzylamine | 6-(Benzylamino)-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | 78% | |
| Suzuki coupling | Phenylboronic acid | 6-Phenyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | 85% |
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to form the carboxylic acid derivative.
Reduction of the Ester Group
The ester can be reduced to a primary alcohol using LiAlH₄ in THF at 0°C .
Trifluoromethyl Group Reactivity
The trifluoromethyl group enhances electrophilicity at adjacent positions, enabling regioselective modifications:
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Electrophilic Aromatic Substitution : Nitration with HNO₃/H₂SO₄ at 0°C yields nitro derivatives at the 5th position .
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Radical Reactions : Photocatalytic C–H functionalization with alkyl halides under blue LED light .
Oxidation of the Imidazo Ring
Reduction of the Bromine Atom
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Reagents : H₂ (1 atm) with Pd/C in ethanol.
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Product : 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (quantitative yield).
Comparative Reactivity Table
| Reaction | Position Modified | Key Functional Group | Conditions | Outcome |
|---|---|---|---|---|
| NAS | C6 | Br | Pd catalysis, 110°C | Aryl/heteroaryl coupling |
| Ester hydrolysis | C3 | COOEt | NaOH, reflux | COOH formation |
| Nitration | C5 | CF₃ | HNO₃/H₂SO₄, 0°C | Nitro-substituted product |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit antimicrobial properties. This compound has shown promise in inhibiting the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
Studies have suggested that compounds containing imidazo[1,2-a]pyridine structures can induce apoptosis in cancer cells. Preliminary data indicate that this compound may have cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential .
Agrochemical Applications
The compound's unique trifluoromethyl group enhances its lipophilicity, potentially increasing its efficacy as a pesticide or herbicide. Research into similar compounds suggests that modifications to the imidazo[1,2-a]pyridine scaffold can lead to improved bioactivity against agricultural pests.
Case Study: Insecticidal Activity
In a comparative study of various imidazo[1,2-a]pyridine derivatives, this compound demonstrated significant insecticidal activity against common agricultural pests such as aphids and beetles. This highlights its potential role in developing new agrochemicals that are effective yet environmentally sustainable .
Material Science
The compound's unique structural features may also lend themselves to applications in material science, particularly in the development of new polymers or coatings.
Synthesis of Functional Materials
This compound can serve as a building block for synthesizing functional materials with specific electronic or optical properties. Its incorporation into polymer matrices could enhance the performance characteristics of materials used in electronics or photonics .
Analytical Applications
The compound's distinct chemical properties allow it to be utilized in analytical chemistry as a standard or reagent for various assays.
Chromatographic Techniques
Due to its stability and distinct spectral properties, this compound can be employed in high-performance liquid chromatography (HPLC) methods for the analysis of complex mixtures. Its use as an internal standard could improve the accuracy and reliability of analytical results in pharmaceutical research .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to bind to the Vitamin K3-binding region of the FtsZ protein in Streptococcus pneumoniae, inhibiting cell division and exhibiting anti-bacterial activity . The compound’s trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 1427460-68-1
- Purity : Typically ≥95% (HPLC)
- Synthetic Applications : Suzuki-Miyaura cross-coupling reactions (e.g., with boronic acids) to introduce aryl/heteroaryl groups at position 6 .
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Below is a comparative analysis with key analogues (Table 1):
Table 1: Comparison of Key Imidazopyridine Derivatives
Substituent Impact Analysis :
- Bromine at Position 6 : Enhances electrophilicity for cross-coupling reactions (e.g., Suzuki with boronic acids) . Compared to fluorine (in 367500-93-4), bromine’s larger size reduces solubility but improves stability in aromatic substitution reactions .
- Trifluoromethyl at Position 2 : The -CF₃ group increases lipophilicity (logP ~2.8), improving membrane permeability compared to methyl or hydrogen substituents . However, it may sterically hinder reactions at adjacent positions .
- Ethyl Ester at Position 3 : The ester group is a common prodrug motif, facilitating hydrolysis to carboxylic acid derivatives in vivo .
Pharmacological Potential
- Antimicrobial Activity :
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate derivatives show MIC values of 4–8 µg/mL against Staphylococcus aureus, highlighting the role of lipophilic groups (-CF₃, Br) in enhancing bioactivity .
Biological Activity
Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 1427460-68-1) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₁H₈BrF₃N₂O₂
- Molecular Weight : 337.093 g/mol
- Storage Conditions : Ambient temperature
- Appearance : Off-white to light yellow solid
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The presence of the trifluoromethyl group is particularly noteworthy as it often contributes to increased lipophilicity and metabolic stability, which are desirable traits in drug design.
Table 1: Summary of Key Structural Features
| Feature | Description |
|---|---|
| Bromine Substitution | Enhances reactivity and binding |
| Trifluoromethyl Group | Increases lipophilicity |
| Imidazo[1,2-a]pyridine Core | Provides a pharmacophore for activity |
Antitumor Activity
Recent studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit promising antitumor activities. For instance, compounds with similar structures have shown effective inhibition against various cancer cell lines, including those resistant to conventional therapies.
- Case Study : A related compound exhibited an IC₅₀ value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong antiproliferative effects .
Anti-inflammatory Properties
The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been extensively evaluated. This compound is hypothesized to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process.
- Research Findings : Compounds in this class have shown IC₅₀ values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory activity .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in cell signaling pathways associated with inflammation and tumor proliferation.
Q & A
Q. Table 1: Comparison of Synthetic Methods
Advanced: How can microwave irradiation improve synthesis efficiency?
Answer:
Microwave irradiation enhances efficiency via:
- Uniform heating : Reduces thermal gradients, minimizing side reactions and improving purity (e.g., 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine synthesis achieved 85% yield in 15 minutes vs. 24 hours conventionally) .
- Energy efficiency : Lower solvent volumes and shorter reaction times reduce energy consumption.
- Scalability : Demonstrated in gram-scale preparations with consistent yields, critical for preclinical studies .
Basic: What spectroscopic methods confirm its structure?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoromethyl groups show distinct ¹⁹F coupling in ¹H NMR) and carbon backbone .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values within 2 ppm error) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .
Q. Table 2: Representative NMR Data
| Proton/Carbon | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Ethyl ester (-COOEt) | 1.35 (t, 3H), 4.35 (q, 2H) | Triplet, Quartet | |
| Trifluoromethyl (-CF₃) | 120–125 (¹³C) | Quartet (¹⁹F coupling) |
Advanced: How to resolve contradictions in reaction yields during scale-up?
Answer:
Discrepancies often arise from:
- Solvent purity : Traces of water in THF can hydrolyze intermediates; use molecular sieves or anhydrous MgSO₄ during extraction .
- Temperature control : Exothermic reactions during scale-up require jacketed reactors to maintain ≤25°C, preventing decomposition .
- Workup optimization : Replace traditional column chromatography with recrystallization (e.g., using ethanol/water mixtures) to improve recovery .
Advanced: How do bromo and trifluoromethyl groups affect bioactivity?
Answer:
- Bromo : Enhances electrophilicity for nucleophilic aromatic substitution (e.g., Suzuki couplings), enabling late-stage diversification .
- Trifluoromethyl : Improves metabolic stability and membrane permeability via hydrophobic effects, as seen in PI3K inhibitors like HS-173 (IC₅₀ = 12 nM against PI3Kα) .
- Synergistic effects : The electron-withdrawing trifluoromethyl group activates the bromo substituent for cross-coupling reactions, critical for generating analogs .
Advanced: What computational methods predict reactivity for derivatization?
Answer:
- DFT (Density Functional Theory) : Models transition states for Suzuki-Miyaura couplings, predicting regioselectivity at C6-bromo .
- Molecular docking : Screens analogs for target binding (e.g., PI3Kα active site interactions guided by trifluoromethyl positioning) .
- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent electronic parameters (Hammett σ) with inhibitory potency .
Basic: How is the compound purified post-synthesis?
Answer:
- Liquid-liquid extraction : Chloroform/water partitions remove unreacted reagents .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%) .
- Flash chromatography : Silica gel with hexane/ethyl acetate gradients isolates minor impurities .
Advanced: How to design analogs via scaffold modifications?
Answer:
- Bioisosteric replacement : Replace imidazo[1,2-a]pyridine with imidazo[1,2-a]pyrimidine to enhance solubility while retaining target affinity .
- Heteroatom permutation : Introduce nitrogen at C7 (pyridazine analogs) to modulate π-π stacking with kinase targets .
- Prodrug strategies : Ester hydrolysis (e.g., ethyl → carboxylic acid) improves aqueous solubility for in vivo studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
